molecular formula C21H30O3 B1210570 19-Hydroxyprogesterone CAS No. 596-63-4

19-Hydroxyprogesterone

Cat. No.: B1210570
CAS No.: 596-63-4
M. Wt: 330.5 g/mol
InChI Key: FIHWBGCIKMXLBI-NXMWLWCLSA-N
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Preparation Methods

19-Hydroxyprogesterone can be synthesized through a multi-step process starting from pregnenolone. One method involves acetylation of pregnenolone with acetic anhydride in pyridine to obtain the acetate, followed by the addition of hypobromous acid to form a bromohydrin. This intermediate is then subjected to further reactions to yield this compound . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and scalability .

Scientific Research Applications

19-Hydroxyprogesterone has a wide range of scientific research applications:

Mechanism of Action

19-Hydroxyprogesterone exerts its effects by binding to progesterone receptors in the uterus, ovaries, breasts, and central nervous system. These receptors exist in two isoforms, PR-A and PR-B. Binding of this compound to these receptors leads to the regulation of gene transcription, ultimately influencing various physiological processes such as the menstrual cycle, pregnancy maintenance, and immune response .

Comparison with Similar Compounds

19-Hydroxyprogesterone is often compared with other similar compounds like:

The uniqueness of this compound lies in its specific hydroxylation at the 19th position, which imparts unique chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(8S,9S,10S,13S,14S,17S)-17-acetyl-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(23)17-5-6-18-16-4-3-14-11-15(24)7-10-21(14,12-22)19(16)8-9-20(17,18)2/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17+,18-,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHWBGCIKMXLBI-NXMWLWCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975004
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596-63-4
Record name 19-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19-Hydroxypregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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19-Hydroxyprogesterone
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19-Hydroxyprogesterone
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19-Hydroxyprogesterone
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19-Hydroxyprogesterone

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